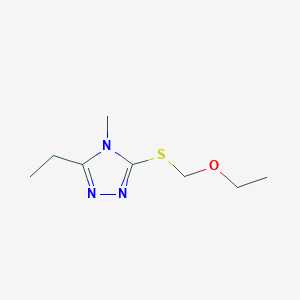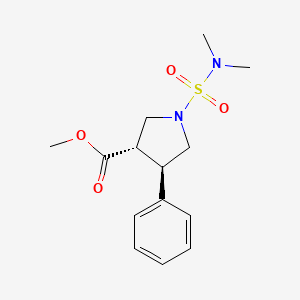![molecular formula C15H20N4OS2 B6625139 1-[(4-Methylthiophen-3-yl)methyl]-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea](/img/structure/B6625139.png)
1-[(4-Methylthiophen-3-yl)methyl]-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Methylthiophen-3-yl)methyl]-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of drug discovery. This compound is known for its ability to selectively inhibit certain enzymes, making it a promising candidate for the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 1-[(4-Methylthiophen-3-yl)methyl]-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea involves the selective inhibition of certain enzymes, particularly PKB. PKB is a serine/threonine kinase that plays a key role in the regulation of various cellular processes, including cell growth, survival, and metabolism. Inhibition of PKB activity by 1-[(4-Methylthiophen-3-yl)methyl]-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea leads to the suppression of these cellular processes, making it a promising candidate for the development of new therapeutic agents.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[(4-Methylthiophen-3-yl)methyl]-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea have been extensively studied. This compound has been shown to selectively inhibit the activity of PKB, leading to the suppression of cell growth, survival, and metabolism. In addition, it has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[(4-Methylthiophen-3-yl)methyl]-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea in lab experiments include its selective inhibition of certain enzymes, particularly PKB, making it a promising candidate for the development of new therapeutic agents. However, there are also certain limitations associated with the use of this compound in lab experiments, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of 1-[(4-Methylthiophen-3-yl)methyl]-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea. One potential direction is the development of new therapeutic agents based on this compound. This could involve the synthesis of analogs with improved selectivity and efficacy, as well as the testing of these compounds in preclinical and clinical trials. Another potential direction is the study of the biochemical and physiological effects of this compound in various disease models, including cancer, diabetes, and cardiovascular diseases. Finally, further studies are needed to determine the safety and toxicity of this compound, as well as its potential interactions with other drugs and medications.
Méthodes De Synthèse
The synthesis of 1-[(4-Methylthiophen-3-yl)methyl]-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the reaction of 4-methylthiophen-3-methanol with 2-bromoethylamine hydrobromide in the presence of potassium carbonate to yield the intermediate compound 1-(4-methylthiophen-3-yl)methyl-2-bromoethylamine. This intermediate is then reacted with 1-(1,3-thiazol-2-yl)piperidin-4-amine in the presence of potassium carbonate and palladium on carbon catalyst to yield the final product, 1-[(4-Methylthiophen-3-yl)methyl]-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea.
Applications De Recherche Scientifique
1-[(4-Methylthiophen-3-yl)methyl]-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea has been extensively studied for its potential applications in drug discovery. This compound is known to selectively inhibit certain enzymes, making it a promising candidate for the development of new therapeutic agents. It has been shown to inhibit the activity of protein kinase B (PKB), which plays a key role in the regulation of cell growth and survival. Inhibition of PKB activity has been linked to the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.
Propriétés
IUPAC Name |
1-[(4-methylthiophen-3-yl)methyl]-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS2/c1-11-9-21-10-12(11)8-17-14(20)18-13-2-5-19(6-3-13)15-16-4-7-22-15/h4,7,9-10,13H,2-3,5-6,8H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCJWDVUGAYAIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC=C1CNC(=O)NC2CCN(CC2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-2-fluoro-6-methylsulfanylbenzamide](/img/structure/B6625066.png)

![1-[4-[(1-Ethenylpyrazol-4-yl)methyl]piperazin-1-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B6625080.png)
![(1R,2R)-N-[2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-2-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B6625092.png)
![5-Ethoxy-2-[4-(oxan-4-yl)butanoylamino]benzamide](/img/structure/B6625096.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-5-propan-2-yl-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B6625104.png)

![N-[[1-(4-methoxyphenyl)triazol-4-yl]methyl]-2-propylfuran-3-carboxamide](/img/structure/B6625123.png)
![1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide](/img/structure/B6625129.png)
![1-(1,2-benzoxazol-3-yl)-N-[(4-methoxy-3-methylphenyl)methyl]methanesulfonamide](/img/structure/B6625136.png)
![4-[4-[Cyclobutyl(methyl)sulfamoyl]-2-fluorophenoxy]butanoic acid](/img/structure/B6625147.png)


